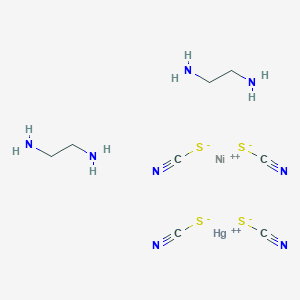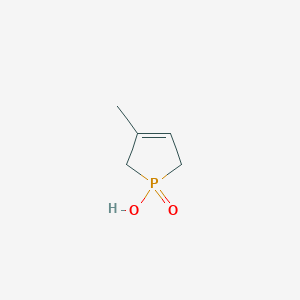
1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound It features a phospholane ring, which is a five-membered ring containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine oxide with an alkene in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different phospholane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phospholane derivatives.
Scientific Research Applications
1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group and the phosphorus atom play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and coordinate with metal ions, influencing its behavior in chemical and biological systems.
Comparison with Similar Compounds
- 1-Methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- S-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl]
Uniqueness: 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a phosphorus atom within a five-membered ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
87243-93-4 |
|---|---|
Molecular Formula |
C5H9O2P |
Molecular Weight |
132.10 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C5H9O2P/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3,(H,6,7) |
InChI Key |
DOBXYQKHSBDTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCP(=O)(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


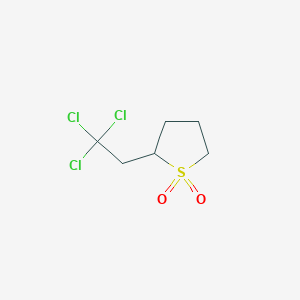
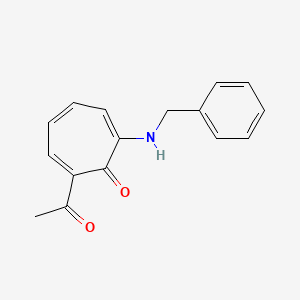
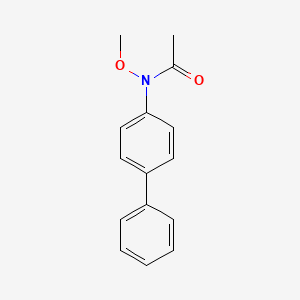

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
methanone](/img/structure/B14424648.png)
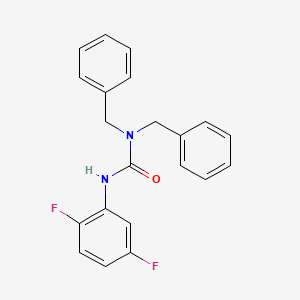
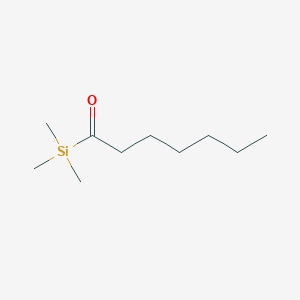
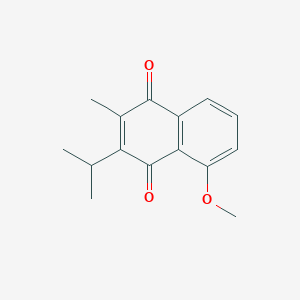

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)

